![molecular formula C19H19N5O2 B2514168 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797712-66-3](/img/structure/B2514168.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

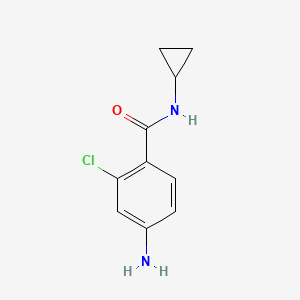

Beschreibung

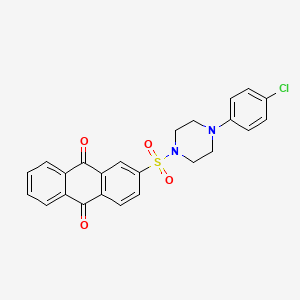

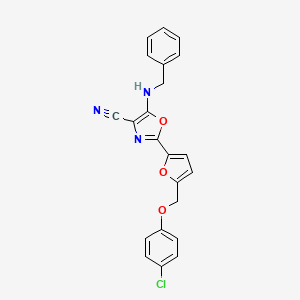

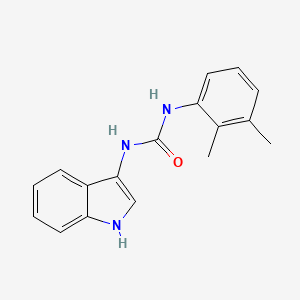

The compound “(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” is a complex organic molecule. It is a derivative of pyridopyrimidine, a class of compounds that includes a pyridine ring fused to a pyrimidine ring . The molecule also contains a pyrazole ring, which is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including a pyridopyrimidine and a pyrazole ring. The pyridopyrimidine skeleton consists of a pyridine fused to a pyrimidine . The pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis

The compound is involved in the solid-phase synthesis of 2-substituted 4-aminopyrido . This process starts by solid supporting an α,β-unsaturated acid to the Wang resin using DCC and 4-DMAP in THF .

Cyclization-Assisted Cleavage

The compound plays a crucial role in cyclization-assisted cleavage from resin, which is a part of the solid-phase synthesis process .

Synthesis of Tetrahydropteroic Acid Derivatives

The compound and its related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

Structure Features Study

The compound is used in the study of structure features, reactions, and synthetic methodologies of pyrido .

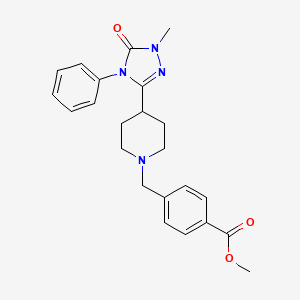

CDK2 Inhibitors

The compound is a part of a series of exceptionally selective CDK2 inhibitors . It was scaffold hopped to a 5,7-dihydro-6H-pyrrolo , which imparted a promising initial selectivity within the CDK family .

Multicomponent Synthesis

The compound is obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors involved in cellular signaling pathways .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activity of their target enzymes, while others may act as agonists or antagonists at receptor sites .

Biochemical Pathways

Compounds with similar structures have been known to affect various cellular signaling pathways, leading to downstream effects such as cell growth inhibition, apoptosis, or changes in gene expression .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and are metabolized by various enzymes in the liver .

Result of Action

Similar compounds have been known to induce changes at the molecular level, such as alterations in protein function or gene expression, and at the cellular level, such as changes in cell growth or viability .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Eigenschaften

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUPKDZVAGWELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)